![molecular formula C11H21NO2S B15297668 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is a complex organic compound characterized by the presence of a dioxolane ring and a thianyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxolane derivatives with thianyl intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Applications De Recherche Scientifique
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine involves its interaction with specific molecular targets. The dioxolane ring and thianyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is unique due to its specific combination of a dioxolane ring and a thianyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C11H21NO2S |
|---|---|
Poids moléculaire |
231.36 g/mol |
Nom IUPAC |
[4-[2-(1,3-dioxolan-2-yl)ethyl]thian-4-yl]methanamine |
InChI |
InChI=1S/C11H21NO2S/c12-9-11(3-7-15-8-4-11)2-1-10-13-5-6-14-10/h10H,1-9,12H2 |
Clé InChI |
HHHMQSZOSCDLFV-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1(CCC2OCCO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



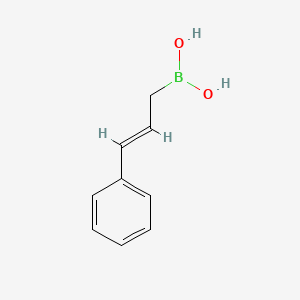
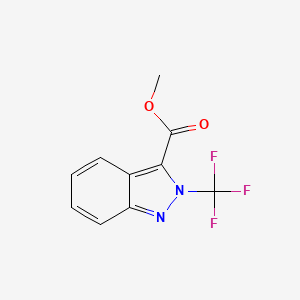
![2-Benzyl 1-methyl bicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B15297613.png)
![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)
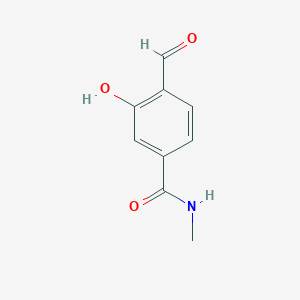

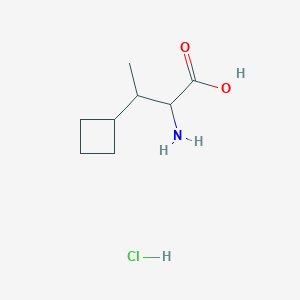
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]oxolan-2-one](/img/structure/B15297644.png)
![tert-butyl N-{2-aminobicyclo[2.1.1]hexan-1-yl}carbamate](/img/structure/B15297654.png)
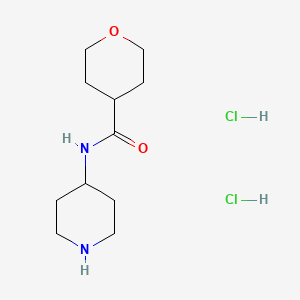
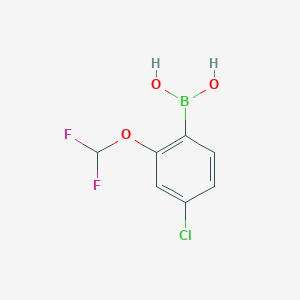
![Thieno[2,3-d]pyrimidin-6-amine](/img/structure/B15297679.png)
![2-Azabicyclo[2.1.1]hexane-1-carbonitrile](/img/structure/B15297683.png)
